An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromoheptane
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromoheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoheptane, a secondary alkyl halide, serves as a versatile intermediate in organic synthesis, finding applications in the construction of more complex molecular architectures relevant to pharmaceutical and materials science. Its reactivity, governed by the presence of a bromine atom on the second carbon of a seven-carbon chain, allows for a variety of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-bromoheptane, including detailed experimental protocols for its key reactions.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of 2-bromoheptane are summarized in the tables below, providing a ready reference for laboratory applications.
Physical Properties of 2-Bromoheptane
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₅Br | [1][2] |
| Molecular Weight | 179.10 g/mol | [1][3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 166 °C (at 760 mmHg) | [2] |
| 64-66 °C (at 21 mmHg) | [5] | |
| Melting Point | -93.00 °C | [4] |
| Density | 1.142 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.447 | |
| Solubility | Insoluble in water. Soluble in organic solvents like ether and chloroform. | [4] |
| Vapor Pressure | 2.18 mmHg at 25 °C | [5] |
Chemical Identification
| Identifier | Value | Reference(s) |
| CAS Number | 1974-04-5 | [1][2] |
| IUPAC Name | 2-bromoheptane | [1] |
| Synonyms | 2-Heptyl bromide, 1-Methylhexyl bromide | |
| SMILES | CCCCCC(C)Br | [1] |
| InChI | 1S/C7H15Br/c1-3-4-5-6-7(2)8/h7H,3-6H2,1-2H3 | [1] |
| InChIKey | HLAUCEOFCOXKNF-UHFFFAOYSA-N | [1][2] |
Chemical Reactivity and Key Transformations
As a secondary alkyl halide, 2-bromoheptane undergoes a variety of reactions, primarily nucleophilic substitution and elimination reactions. The outcome of these reactions is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature.
Reaction Pathways Overview
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 2-bromoheptane and its participation in key chemical reactions.
Synthesis of 2-Bromoheptane from 2-Heptanol
Reaction: CH₃(CH₂)₄CH(OH)CH₃ + HBr → CH₃(CH₂)₄CH(Br)CH₃ + H₂O
Materials:
-
2-Heptanol
-
Concentrated Hydrobromic Acid (48%)
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate solution (5% aqueous)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine 2-heptanol and an equimolar amount of 48% hydrobromic acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer successively with water, 5% sodium bicarbonate solution, and finally with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and purify the crude 2-bromoheptane by fractional distillation.
Nucleophilic Substitution: Synthesis of 2-Heptylnitrile
Reaction: CH₃(CH₂)₄CH(Br)CH₃ + NaCN → CH₃(CH₂)₄CH(CN)CH₃ + NaBr
Materials:
-
2-Bromoheptane
-
Sodium Cyanide
-
Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium cyanide in DMSO.
-
Add 2-bromoheptane to the solution.
-
Heat the reaction mixture to approximately 90-100 °C for several hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude nitrile.
-
Purify the product by vacuum distillation.
Elimination Reaction: Dehydrobromination to Heptenes
Reaction: CH₃(CH₂)₄CH(Br)CH₃ + KOC(CH₃)₃ → CH₃(CH₂)₃CH=CHCH₃ + CH₃(CH₂)₄CH=CH₂ + HOC(CH₃)₃ + KBr
Materials:
-
2-Bromoheptane
-
Potassium tert-butoxide
-
tert-Butanol (solvent)
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide in tert-butanol.
-
Add 2-bromoheptane dropwise to the stirred solution.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by GC to observe the formation of heptene isomers.
-
Upon completion, cool the mixture and add water.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The resulting heptene mixture can be isolated by fractional distillation.
Formation of a Grignard Reagent
Reaction: CH₃(CH₂)₄CH(Br)CH₃ + Mg → CH₃(CH₂)₄CH(MgBr)CH₃
Materials:
-
2-Bromoheptane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
A crystal of iodine (as an initiator)
-
Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet
Procedure:
-
Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be flame-dried or oven-dried before use.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 2-bromoheptane in anhydrous diethyl ether.
-
Add a small portion of the 2-bromoheptane solution to the magnesium. The reaction is initiated when the color of the iodine disappears and the ether begins to reflux.
-
Once the reaction has started, add the remaining 2-bromoheptane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting Grignard reagent is a grayish, cloudy solution and should be used immediately in subsequent reactions.
Visualization of Experimental Workflows
Grignard Reagent Formation Workflow
